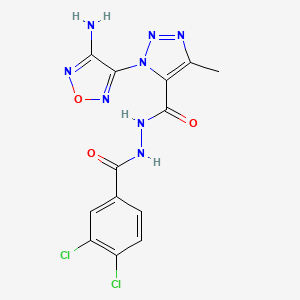
N-(2-hydroxyphenyl)-2-methyl-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxyphenyl)-2-methyl-3-nitrobenzamide is a white crystalline solid with the chemical formula C8H9NO2. It is also referred to as 2-acetaminophenol or o-acetaminophenol . At room temperature, it exists as odorless crystalline powder and is soluble in water and certain organic solvents like methanol and chloroform .
Preparation Methods
Synthetic Routes:
Acetylation of 2-aminophenol: The compound can be synthesized by acetylating 2-aminophenol with acetic anhydride or acetyl chloride. The reaction occurs at the hydroxyl group, resulting in N-(2-hydroxyphenyl)-2-methyl-3-nitrobenzamide.
Nitration of 2-acetanilide: Nitration of 2-acetanilide (a related compound) using nitric acid leads to the formation of this compound.
Industrial Production:
The industrial production of this compound involves large-scale synthesis using the methods mentioned above.
Chemical Reactions Analysis
N-(2-hydroxyphenyl)-2-methyl-3-nitrobenzamide undergoes various chemical reactions:
Reduction: Reduction of the nitro group yields 2-acetaminophenol.
Substitution: The amide group can undergo substitution reactions.
Hydrolysis: Hydrolysis of the amide bond produces 2-aminophenol.
Common reagents include reducing agents (such as hydrogen and palladium), strong acids (for hydrolysis), and nucleophilic substitution reagents.
Major products:
- Reduction: 2-acetaminophenol
- Hydrolysis: 2-aminophenol
Scientific Research Applications
N-(2-hydroxyphenyl)-2-methyl-3-nitrobenzamide finds applications in various fields:
Medicine: It is a precursor for the synthesis of acetaminophen (paracetamol), a widely used analgesic and antipyretic drug.
Chemistry: Used as a model compound for studying amide hydrolysis and nitro group reduction.
Industry: Acetaminophen production and related pharmaceuticals.
Mechanism of Action
The primary mechanism of action lies in its conversion to acetaminophen (2-acetaminophenol) in the body. Acetaminophen acts as a mild analgesic and antipyretic by inhibiting prostaglandin synthesis in the central nervous system.
Comparison with Similar Compounds
N-(2-hydroxyphenyl)-2-methyl-3-nitrobenzamide is unique due to its specific substitution pattern (nitro and hydroxyl groups) and its role as an intermediate in acetaminophen synthesis. Similar compounds include 2-aminophenol, 2-acetanilide, and other related amides.
Properties
Molecular Formula |
C14H12N2O4 |
|---|---|
Molecular Weight |
272.26 g/mol |
IUPAC Name |
N-(2-hydroxyphenyl)-2-methyl-3-nitrobenzamide |
InChI |
InChI=1S/C14H12N2O4/c1-9-10(5-4-7-12(9)16(19)20)14(18)15-11-6-2-3-8-13(11)17/h2-8,17H,1H3,(H,15,18) |
InChI Key |
OKMWBGWFZGRMQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


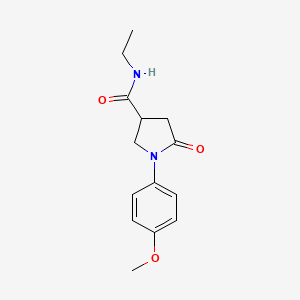
ethanenitrile](/img/structure/B11524075.png)
![(4E)-4-{2-[(4-methylbenzyl)oxy]benzylidene}-3-phenyl-1,2-oxazol-5(4H)-one](/img/structure/B11524080.png)
![(3Z)-3-[2-(4-methoxyphenyl)-2-oxoethylidene]morpholin-2-one](/img/structure/B11524084.png)
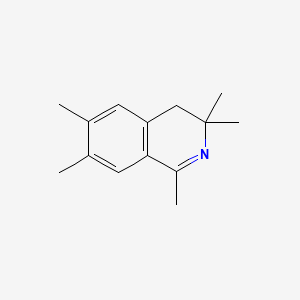
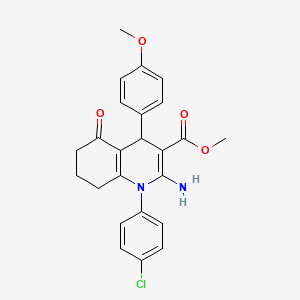
![1-[1-(4-chlorophenyl)-5-{2-[(2,6-dichlorobenzyl)oxy]phenyl}-4-(3,4-dichlorophenyl)-4,5-dihydro-1H-1,2,4-triazol-3-yl]ethanone](/img/structure/B11524112.png)
![ethyl 5-(4-chlorophenyl)-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11524113.png)

![N-benzyl-2-{[(Z)-(3-nitrophenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11524119.png)
![(5E)-3-ethyl-5-[(2-methyl-1H-indol-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11524134.png)
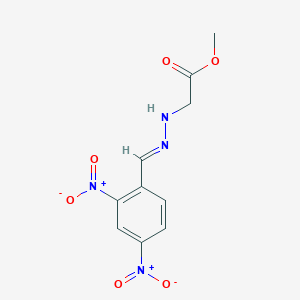
![2-Amino-7,7-dimethyl-4-(6-nitro-benzo[1,3]dioxol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11524144.png)
